2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid
Overview
Description
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid is a complex organic compound with a diverse range of applications in scientific research. This compound's structure includes a methylthio group, a pyrimidine ring, a trifluoromethyl group, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound leverages optimized reaction pathways to ensure high yield and purity. This often involves catalytic processes, precise temperature control, and the use of specialized reagents to drive the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Common in modifying the pyrimidine ring structure.
Common Reagents and Conditions
Oxidation Reagents: Such as hydrogen peroxide or peracids.
Reduction Reagents: Including hydrogen gas over a palladium catalyst.
Substitution Reagents: Halides, alkylating agents, and nucleophiles under varying conditions (acidic, basic, or neutral pH).
Major Products
Sulfoxides: Result from the oxidation of the methylthio group.
Reduced Pyrimidines: From reduction reactions.
Functionalized Pyrimidines: Through substitution reactions introducing new groups.
Scientific Research Applications
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid has significant utility in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying enzyme interactions and protein-ligand binding.
Medicine: Potential pharmaceutical applications due to its bioactivity.
Industry: Used in the manufacture of specialty chemicals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzymes: Inhibition or activation of enzymes by binding to active sites.
Receptors: Modulation of receptor activity, affecting signaling pathways.
DNA/RNA: Potential interactions influencing genetic expression.
Comparison with Similar Compounds
When comparing 2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid with other compounds, several stand out:
2-(Methylthio)-4-(phenylamino)pyrimidine-5-carboxylic acid: Lacks the trifluoromethyl group, leading to different reactivity and bioactivity.
2-(Ethylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid: Replacement of the methylthio group with an ethylthio group changes its physicochemical properties.
The uniqueness of this compound lies in its trifluoromethyl and carboxylic acid groups, contributing to its distinctive chemical behavior and diverse range of applications.
Biological Activity
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid, with the CAS number 1065075-64-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's molecular characteristics, biological properties, and research findings related to its efficacy against various biological targets.
Molecular Characteristics
- Molecular Formula : C13H10F3N3O2S
- Molecular Weight : 329.3 g/mol
- Structure : The compound features a pyrimidine core substituted with a methylthio group and a trifluoromethyl phenylamino moiety, which contributes to its unique pharmacological profile.
Antiviral Activity
Recent studies have highlighted the potential of pyrimidine derivatives in antiviral therapies. Compounds similar to this compound have shown promising results against viral targets, particularly in inhibiting RNA polymerases essential for viral replication. For instance, derivatives exhibiting structural similarities have demonstrated IC50 values in the low micromolar range against Hepatitis C Virus (HCV) NS5B polymerase .
Anticancer Properties
Research indicates that compounds with a pyrimidine scaffold can inhibit various cancer cell lines. A study on related pyrimidine derivatives revealed that they can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress . The specific effects of this compound on cancer cell viability and proliferation remain to be fully elucidated but warrant further investigation.
Inhibition of Enzymatic Activity
The compound's ability to inhibit key enzymes involved in metabolic pathways has been noted. For instance, similar compounds have been identified as inhibitors of fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and is often overexpressed in cancer cells. This inhibition can lead to reduced lipid synthesis and altered cellular metabolism, making it a potential therapeutic strategy .
Case Studies and Research Findings
-
In Vitro Studies :
- A series of experiments conducted on cell lines demonstrated that modifications to the pyrimidine structure could enhance biological activity. The introduction of trifluoromethyl groups has been associated with increased potency against specific targets.
- IC50 values for related compounds ranged from 0.1 μM to 10 μM, indicating significant biological activity at low concentrations .
-
Mechanistic Insights :
- Mechanistic studies suggest that these compounds may act through multiple pathways, including the induction of reactive oxygen species (ROS) and modulation of apoptosis-related proteins .
- Further research is needed to clarify the precise molecular mechanisms by which this compound exerts its effects.
Comparative Analysis of Biological Activity
Compound | IC50 (μM) | Target | Effect |
---|---|---|---|
Compound A | 0.35 | HCV NS5B | Inhibition |
Compound B | 0.20 | FASN | Inhibition |
2-Methylthio-4-(4-trifluoromethyl)phenylamino-pyrimidine-5-carboxylic acid | TBD | TBD | TBD |
Properties
IUPAC Name |
2-methylsulfanyl-4-[4-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c1-22-12-17-6-9(11(20)21)10(19-12)18-8-4-2-7(3-5-8)13(14,15)16/h2-6H,1H3,(H,20,21)(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYHQOTZSQNMFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136336 | |
Record name | 2-(Methylthio)-4-[[4-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065075-64-0 | |
Record name | 2-(Methylthio)-4-[[4-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065075-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-4-[[4-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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